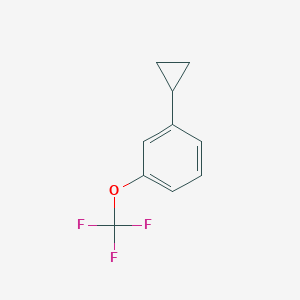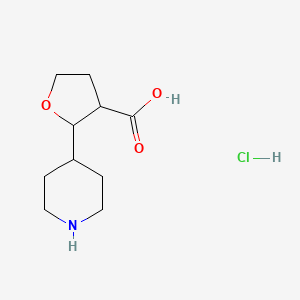
1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction is often catalyzed by a metal complex and proceeds with the use of an oxidizing agent . Industrial production methods focus on optimizing the yield and purity of the compound through controlled reaction conditions and purification techniques.
Chemical Reactions Analysis
1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties. In the industry, it is utilized in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of new C-N bonds via metal-catalyzed reactions. These reactions include hydroxyl oxidation, amination, and imine reduction .
Comparison with Similar Compounds
1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol can be compared with other piperidine derivatives such as piperine, evodiamine, matrine, berberine, and tetrandine. These compounds share similar structural features but differ in their specific pharmacological activities and applications. The uniqueness of this compound lies in its specific synthetic routes and the range of reactions it undergoes .
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-methyl-5-(3-methylpiperidin-3-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H17N3O/c1-10(4-3-5-11-7-10)8-6-9(14)13(2)12-8/h6,11-12H,3-5,7H2,1-2H3 |
InChI Key |
HSPORGACGKETJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNC1)C2=CC(=O)N(N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)


![2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol](/img/structure/B11718388.png)

![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)
![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)





![(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B11718424.png)

